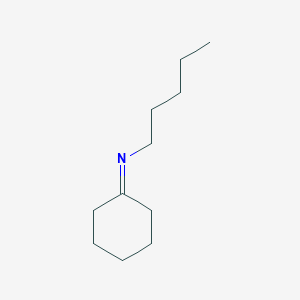
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized through microbial hydroxylation of pyridine-2-carboxylic acid. The process involves the use of Alcaligenes faecalis (DSM 6269), which induces regiospecific hydroxylation of pyridine-2-carboxylic acid to produce the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 2-Hydroxypyridine-3-carboxylic acid
Uniqueness
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
112750-28-4 |
|---|---|
Formule moléculaire |
C6H5NO5 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
1,5-dihydroxy-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(6(10)11)7(12)5(4)9/h1-2,8,12H,(H,10,11) |
Clé InChI |
CZQIWNLPLFUFDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C(=C1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


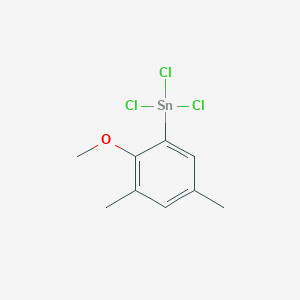
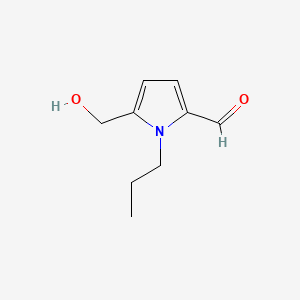
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

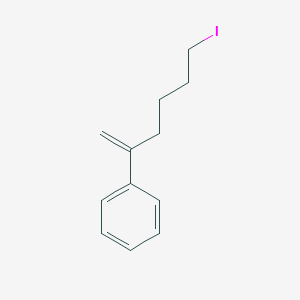

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
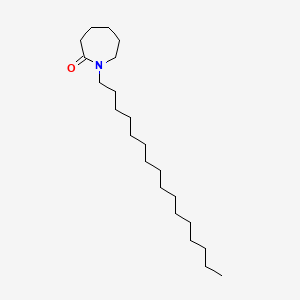


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
